molecular formula C14H10BrClFNO B4654924 N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide

N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide

Cat. No. B4654924
M. Wt: 342.59 g/mol
InChI Key: HVWXGTHHKHMITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide, also known as BB-Cl-Amidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee inhibits the activity of PADs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues in proteins. As a result, the levels of citrullinated proteins in the body are reduced, which has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of citrullinated proteins in synovial fluid and blood of patients with rheumatoid arthritis. It has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has several advantages for lab experiments. It is a potent and selective inhibitor of PADs, which makes it a valuable tool for studying the role of PADs in various diseases. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has some limitations. It is a reactive compound that can form covalent bonds with other proteins and enzymes in the body, which can lead to off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee. One area of research is the development of more potent and selective inhibitors of PADs. This could lead to the development of more effective therapies for diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is the investigation of the role of PADs in other diseases, such as cancer and Alzheimer's disease. Finally, the development of new methods for the delivery of N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee could enhance its therapeutic potential and reduce its off-target effects.
Conclusion
In conclusion, N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of PADs, which makes it a potential therapeutic agent for the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee could lead to the development of new therapies for various diseases.

Scientific Research Applications

N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of protein arginine deiminases (PADs), which are enzymes involved in the post-translational modification of proteins. PADs have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been shown to inhibit the activity of PADs, thereby reducing the levels of citrullinated proteins in the body. This makes it a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNO/c15-10-5-2-1-4-9(10)8-18-14(19)13-11(16)6-3-7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXGTHHKHMITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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